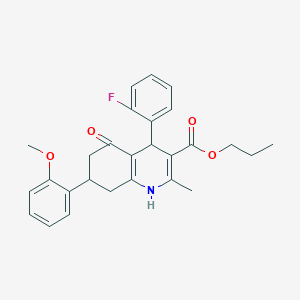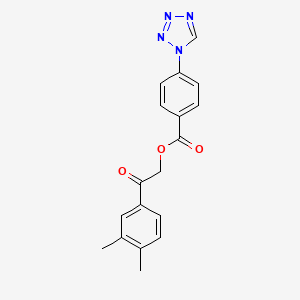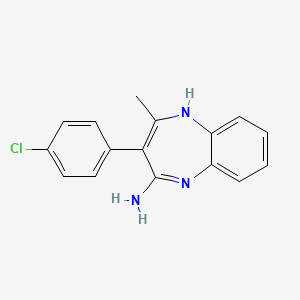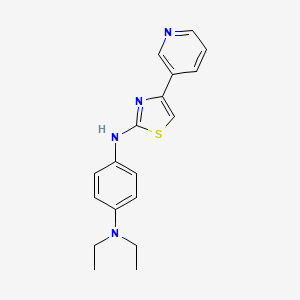![molecular formula C30H33ClN2O B11084013 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084013.png)
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structural features. This compound contains multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the aniline and phenyl derivatives, followed by their coupling under specific conditions to form the desired pyrrol-2-one structure. Common reagents used in these reactions include butylamine, chlorobenzene, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different structural analogs.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-FLUOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
Compared to similar compounds, 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H33ClN2O |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
4-(4-butylanilino)-1-(4-butylphenyl)-2-(4-chlorophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H33ClN2O/c1-3-5-7-22-9-17-26(18-10-22)32-28-21-29(24-13-15-25(31)16-14-24)33(30(28)34)27-19-11-23(12-20-27)8-6-4-2/h9-21,29,32H,3-8H2,1-2H3 |
InChI Key |
OCCSBXJLHLLLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11083949.png)

![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11083963.png)

![8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11083976.png)
![2-[4-(dimethylamino)phenyl]-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile](/img/structure/B11083982.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11083985.png)
![3-(4-methylphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083993.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate](/img/structure/B11083998.png)
![1-[(4-bromophenoxy)methyl]-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084004.png)
![1-(4-cyclohexylphenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]ethanone](/img/structure/B11084008.png)
![1-(2,5-Dioxo-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B11084015.png)
